6-Methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the 6th position and a piperidin-1-ylmethyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline and piperidine.
N-Alkylation: The key step involves the N-alkylation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with piperidine. This reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline analogs.
Scientific Research Applications
6-Methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This can lead to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and piperidin-1-ylmethyl groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the piperidin-1-ylmethyl group.
1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and piperidin-1-ylmethyl groups in 6-Methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline imparts unique chemical and biological properties to the compound. These functional groups can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
6-methoxy-1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H24N2O/c1-19-14-5-6-15-13(11-14)7-8-17-16(15)12-18-9-3-2-4-10-18/h5-6,11,16-17H,2-4,7-10,12H2,1H3 |
InChI Key |
NJMCQINNLWKANS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)CN3CCCCC3 |
Origin of Product |
United States |
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